Enhanced Lipophilicity (cLogP) Relative to N-Methyl Oxalamide Analog
The target compound exhibits significantly higher calculated lipophilicity (XLogP3-AA = 2.9) compared to the simpler analog N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-methyloxalamide (XLogP3-AA = -0.3) [1][2]. This increase of 3.2 log units is driven by the 3-methylsulfanylphenyl moiety, which introduces a sulfur-containing aromatic system absent in the N-methyl comparator.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-methyloxalamide: -0.3 |
| Quantified Difference | Δ = +3.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and potential CNS penetration, making this compound more suitable for intracellular or CNS target programs than hydrophilic N-alkyl oxalamide analogs.
- [1] NCBI PubChem. Compound Summary for N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide. XLogP3-AA value. View Source
- [2] NCBI PubChem. Compound Summary for N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-methyloxalamide. CID 121145672. XLogP3-AA value. View Source
